molecular formula C15H14N4O4 B2835992 2,5-dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide CAS No. 2034285-29-3

2,5-dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide

Cat. No.: B2835992
CAS No.: 2034285-29-3
M. Wt: 314.301
InChI Key: YHPDUTBBXYYHFB-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with dimethyl groups and a carboxamide group, linked to a 1,2,4-oxadiazole ring, which is further connected to a dihydropyridinone moiety. The unique structure of this compound suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Synthesis of the dihydropyridinone moiety: This step often involves the condensation of an appropriate aldehyde with an amine, followed by cyclization and oxidation.

    Coupling of the furan ring: The furan ring, substituted with dimethyl groups, is then coupled with the oxadiazole and dihydropyridinone intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridinone moiety, potentially forming pyridine derivatives.

    Reduction: Reduction reactions may target the oxadiazole ring or the carbonyl groups, leading to various reduced forms of the compound.

    Substitution: The furan ring and the oxadiazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions (e.g., acidic or basic) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery due to its structural complexity and potential biological activity.

Medicine

The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities, given the presence of bioactive moieties like the oxadiazole and dihydropyridinone rings.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzymes or disrupting protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran-3-carboxamide: Lacks the oxadiazole and dihydropyridinone moieties, making it less complex and potentially less bioactive.

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in other substituents, affecting their chemical and biological properties.

    Dihydropyridinone derivatives: These compounds contain the dihydropyridinone moiety but lack the furan and oxadiazole rings, leading to different reactivity and applications.

Uniqueness

The uniqueness of 2,5-dimethyl-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide lies in its combination of multiple bioactive moieties within a single molecule, potentially offering a wide range of chemical reactivity and biological activities.

Properties

IUPAC Name

2,5-dimethyl-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-8-6-11(9(2)22-8)15(21)17-7-12-18-13(19-23-12)10-4-3-5-16-14(10)20/h3-6H,7H2,1-2H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPDUTBBXYYHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NO2)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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